N-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[1-(2,2-DIFLUOROETHYL)-1H-PYRAZOL-4-YL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a combination of pyrazole and isoxazolo[5,4-b]pyridine moieties, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[1-(2,2-DIFLUOROETHYL)-1H-PYRAZOL-4-YL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and isoxazolo[5,4-b]pyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various halogenating agents, catalysts, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~4~-[1-(2,2-DIFLUOROETHYL)-1H-PYRAZOL-4-YL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N~4~-[1-(2,2-DIFLUOROETHYL)-1H-PYRAZOL-4-YL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: This compound is explored for its use in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-[1-(2,2-DIFLUOROETHYL)-1H-PYRAZOL-4-YL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
N~4~-[1-(2,2-DIFLUOROETHYL)-1H-PYRAZOL-4-YL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE: shares structural similarities with other pyrazole and isoxazole derivatives.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
Various alkaloids: Compounds with similar structural motifs and biological activities.
Uniqueness
What sets N4-[1-(2,2-DIFLUOROETHYL)-1H-PYRAZOL-4-YL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE apart is its unique combination of pyrazole and isoxazolo[5,4-b]pyridine moieties, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C17H15F2N7O2 |
---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
N-[1-(2,2-difluoroethyl)pyrazol-4-yl]-3-methyl-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H15F2N7O2/c1-9-15-12(16(27)22-11-5-21-26(7-11)8-14(18)19)3-13(23-17(15)28-24-9)10-4-20-25(2)6-10/h3-7,14H,8H2,1-2H3,(H,22,27) |
InChI Key |
CMCQGHZJYKBLEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CN(N=C3)C)C(=O)NC4=CN(N=C4)CC(F)F |
Origin of Product |
United States |
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